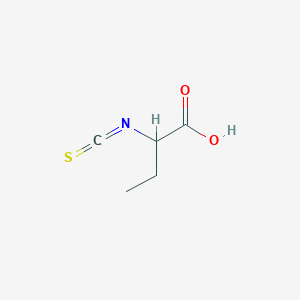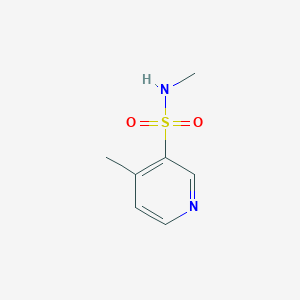![molecular formula C8H8ClN3S B13310734 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with chloroacetic acid under basic conditions, followed by cyclization with formamide . Another method includes the use of α-bromo ketones as dielectrophilic building blocks .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 5-position of the thiazole ring.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles at the chlorine position.
Oxidation and Reduction: Oxidized or reduced forms of the thiazole ring.
Aplicaciones Científicas De Investigación
7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: The compound is used to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or other essential enzymes in bacteria, contributing to its antibacterial activity .
Comparación Con Compuestos Similares
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Comparison: 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both a thiazole and pyrimidine ring. This combination provides distinct chemical properties and biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H8ClN3S |
|---|---|
Peso molecular |
213.69 g/mol |
Nombre IUPAC |
7-chloro-2-propan-2-yl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3S/c1-4(2)7-12-5-6(9)10-3-11-8(5)13-7/h3-4H,1-2H3 |
Clave InChI |
ICLMJTPKXAVFCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(S1)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


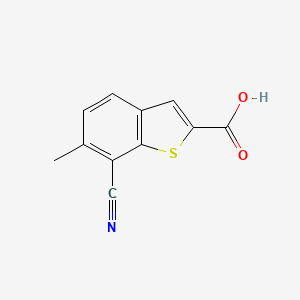
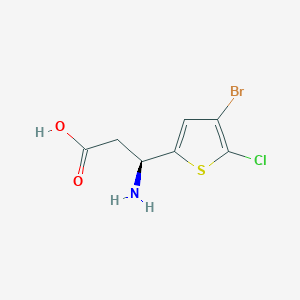
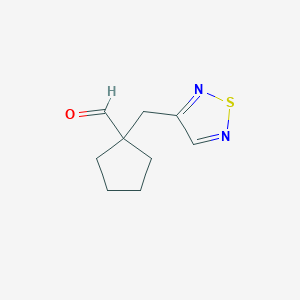

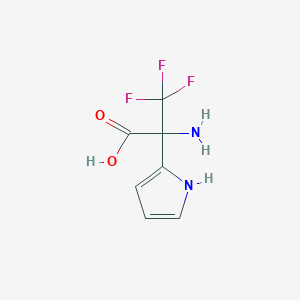
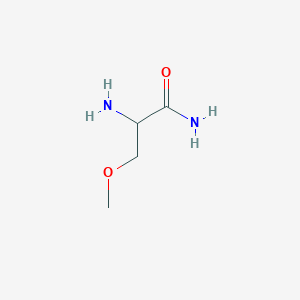

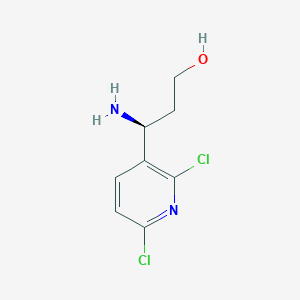

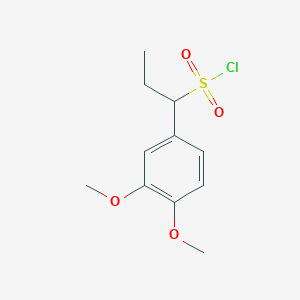
![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)

